molecular formula C18H16O5 B098720 2-(4-Benzoyl-3-hydroxyphenoxy)ethyl acrylate CAS No. 16432-81-8

2-(4-Benzoyl-3-hydroxyphenoxy)ethyl acrylate

Cat. No.: B098720
CAS No.: 16432-81-8
M. Wt: 312.3 g/mol
InChI Key: NMMXJQKTXREVGN-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Benzoyl-3-hydroxyphenoxy)ethyl acrylate typically involves the esterification of 4-benzoyl-3-hydroxyphenol with ethyl acrylate . The reaction is catalyzed by an acid catalyst, such as sulfuric acid, and is carried out under reflux conditions. The reaction mixture is then neutralized, and the product is purified through recrystallization .

Industrial Production Methods

In industrial settings, the production of this compound involves similar synthetic routes but on a larger scale. The process includes the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the conversion rate and minimize by-products .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-Benzoyl-3-hydroxyphenoxy)ethyl acrylate stands out due to its high reactivity and ability to form durable crosslinked networks. Its unique combination of a vinyl group and an aromatic benzoyl group makes it particularly effective in polymerization and crosslinking reactions, providing superior UV resistance and mechanical properties .

Properties

IUPAC Name

2-(4-benzoyl-3-hydroxyphenoxy)ethyl prop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16O5/c1-2-17(20)23-11-10-22-14-8-9-15(16(19)12-14)18(21)13-6-4-3-5-7-13/h2-9,12,19H,1,10-11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMMXJQKTXREVGN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)OCCOC1=CC(=C(C=C1)C(=O)C2=CC=CC=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

29963-76-6
Record name 2-Propenoic acid, 2-(4-benzoyl-3-hydroxyphenoxy)ethyl ester, homopolymer
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=29963-76-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID8066058
Record name 2-(4-Benzoyl-3-hydroxyphenoxy)ethyl acrylate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

312.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16432-81-8
Record name 2-(4-Benzoyl-3-hydroxyphenoxy)ethyl acrylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=16432-81-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cyasorb UV 2098
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Propenoic acid, 2-(4-benzoyl-3-hydroxyphenoxy)ethyl ester
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Record name 2-(4-Benzoyl-3-hydroxyphenoxy)ethyl acrylate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(4-benzoyl-3-hydroxyphenoxy)ethyl acrylate
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does 2-(4-Benzoyl-3-hydroxyphenoxy)ethyl acrylate impact the electrical properties of crosslinked polyethylene (XLPE)?

A: This compound, when added to XLPE, acts as a modifier that significantly improves its direct current (DC) electrical properties. [] This improvement stems from the compound's polar functional groups. These groups introduce deeper traps within the XLPE matrix. [] These traps hinder the movement of charge carriers, effectively suppressing space charge accumulation, a major factor leading to electrical degradation in insulating materials. [] The result is a material with reduced DC conduction and enhanced DC breakdown strength, especially at elevated temperatures. []

Q2: Can you explain the synthesis process of this compound and highlight any critical factors?

A: This compound is synthesized through a two-step process: etherification followed by esterification. [] The starting materials are 2,4-dihydroxybenzophenone, ethylene carbonate, and acrylic acid. [] Temperature control is crucial during synthesis. The optimal reaction temperature is 150°C. [] Additionally, using a catalyst and a polymerization inhibitor is necessary to achieve a desirable yield. [] Under optimized conditions, a yield of up to 58.76% can be achieved. []

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